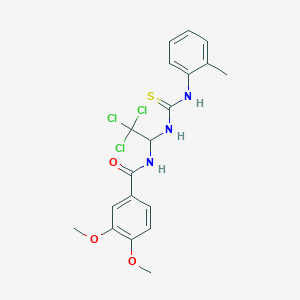

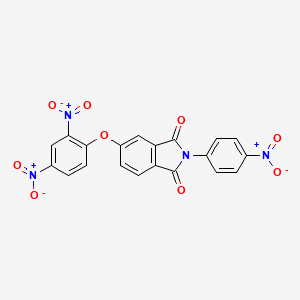

3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-ジメトキシ-N-(2,2,2-トリクロロ-1-(3-O-トリル-チオウレイド)-エチル)-ベンズアミドは、メトキシ、トリクロロ、チオウレイド、ベンズアミドなどの複数の官能基を特徴とする複雑な有機化合物です。 このような多様な官能基を持つ化合物は、その潜在的な反応性と生物活性のために、化学や生物学のさまざまな分野で関心を集めています。

2. 製法

合成経路と反応条件

3,4-ジメトキシ-N-(2,2,2-トリクロロ-1-(3-O-トリル-チオウレイド)-エチル)-ベンズアミドの合成は、次の複数の工程を含む可能性があります。

ベンズアミド核の形成: これは、3,4-ジメトキシ安息香酸を脱水条件下で適切なアミンと反応させることで実現できます。

トリクロロエチル基の導入: この工程には、塩基の存在下でトリクロロアセチルクロリドを使用する必要があるかもしれません。

チオウレイド基の形成: これは、中間体をトルエンのイソチオシアネート誘導体と反応させることで行うことができます。

工業生産方法

工業生産方法は、収率の最適化、費用対効果、安全性などを考慮して、ラボでの合成をスケールアップすることになります。 これには、連続フローリアクターや自動合成プラットフォームの使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide likely involves multiple steps, including:

Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.

Formation of the thioureido group: This can be done by reacting the intermediate with an isothiocyanate derivative of toluene.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with considerations for yield optimization, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms.

化学反応の分析

反応の種類

酸化: メトキシ基は酸化されて対応するキノンを形成することができます。

還元: トリクロロ基は還元されてジクロロまたはモノクロロ誘導体を形成することができます。

置換: チオウレイド基は求核置換反応に参加することができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、パラジウム触媒を用いた水素ガス。

求核剤: アミン、アルコール、チオール。

主な生成物

酸化生成物: キノン。

還元生成物: ジクロロまたはモノクロロ誘導体。

置換生成物: 異なる置換基を持つチオウレイド誘導体。

4. 科学研究への応用

化学

複雑な分子の合成: より複雑な有機分子の合成における中間体として使用されます。

触媒: 触媒反応における配位子としての潜在的な用途。

生物学

酵素阻害: その複雑な構造のため、特定の酵素の阻害剤になる可能性があります。

創薬: その潜在的な治療特性が調査されています。

医学

薬理学的研究: さまざまな生体経路への影響が研究されています。

診断薬: 画像診断や診断への潜在的な用途。

産業

材料科学: 特定の特性を持つ新素材の開発に使用されています。

農業: 殺虫剤または除草剤としての潜在的な用途。

科学的研究の応用

Chemistry

Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme inhibition: Potential inhibitor of specific enzymes due to its complex structure.

Drug development: Investigated for its potential therapeutic properties.

Medicine

Pharmacological studies: Studied for its effects on various biological pathways.

Diagnostic agents: Potential use in imaging and diagnostic applications.

Industry

Material science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

作用機序

3,4-ジメトキシ-N-(2,2,2-トリクロロ-1-(3-O-トリル-チオウレイド)-エチル)-ベンズアミドの作用機序は、その特定の用途によって異なります。 生物系では、特定の酵素や受容体と相互作用して、特定の経路の阻害または活性化につながる可能性があります。 トリクロロ基とチオウレイド基は、分子標的への結合に重要な役割を果たす可能性があります。

6. 類似化合物の比較

類似化合物

3,4-ジメトキシベンズアミド: トリクロロ基とチオウレイド基がありません。

N-(2,2,2-トリクロロエチル)ベンズアミド: メトキシ基とチオウレイド基がありません。

N-(3-O-トリル-チオウレイド)ベンズアミド: トリクロロ基とメトキシ基がありません。

独自性

3,4-ジメトキシ-N-(2,2,2-トリクロロ-1-(3-O-トリル-チオウレイド)-エチル)-ベンズアミドは、その官能基の組み合わせによってユニークであり、より単純なアナログに見られない特定の反応性と生物活性を付与する可能性があります。

類似化合物との比較

Similar Compounds

3,4-Dimethoxybenzamide: Lacks the trichloro and thioureido groups.

N-(2,2,2-Trichloroethyl)benzamide: Lacks the methoxy and thioureido groups.

N-(3-O-Tolyl-thioureido)benzamide: Lacks the trichloro and methoxy groups.

Uniqueness

3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.

特性

分子式 |

C19H20Cl3N3O3S |

|---|---|

分子量 |

476.8 g/mol |

IUPAC名 |

3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide |

InChI |

InChI=1S/C19H20Cl3N3O3S/c1-11-6-4-5-7-13(11)23-18(29)25-17(19(20,21)22)24-16(26)12-8-9-14(27-2)15(10-12)28-3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,29) |

InChIキー |

NWYBPDDIGNIIDN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid](/img/structure/B11704003.png)

![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)

![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)

![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704021.png)

![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)

![N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide](/img/structure/B11704047.png)

![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)

![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)